prop-2-enyl 5-(3,4-dichlorophenyl)-7-methyl-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate
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Overview
Description
Prop-2-enyl 5-(3,4-dichlorophenyl)-7-methyl-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C18H15Cl2N3O4 and its molecular weight is 408.24. The purity is usually 95%.
BenchChem offers high-quality prop-2-enyl 5-(3,4-dichlorophenyl)-7-methyl-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about prop-2-enyl 5-(3,4-dichlorophenyl)-7-methyl-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Applications
One of the significant applications of pyrido[2,3-d]pyrimidine derivatives is in the field of antimicrobial research. Sarhan et al. (2021) have designed and synthesized novel pyrido[2,3-d]pyrimidine compounds, demonstrating potent antimicrobial activity against various gram-positive and gram-negative bacteria. These compounds act as selective Fatty Acid Synthase type II inhibitors, effectively targeting the active pocket of Biotin Carboxylase in bacteria and fungi, suggesting their potential as antimicrobial agents (Sarhan, Soliman, Saleh, & Nofal, 2021).
Anticancer Research
The exploration of pyrido[2,3-d]pyrimidine derivatives extends into anticancer research. Gangjee et al. (1993) synthesized a series of 2,4-diamino-5-methyl-6-(anilinomethyl)pyrido[2,3-d]pyrimidines as 5-deaza nonclassical antifolates. These compounds were evaluated for their inhibitory activity against dihydrofolate reductases from various sources and demonstrated potential as antipneumocystis, antitoxoplasma, and antitumor agents, highlighting their significance in anticancer research (Gangjee, Shi, Queener, Barrows, & Kisliuk, 1993).
Enzyme Inhibition
Pyrido[2,3-d]pyrimidine derivatives have also been investigated for their role in enzyme inhibition. Taslimi et al. (2018) studied the conversion reactions of pyrimidine-thiones with nucleophilic reagents, synthesizing new compounds that showed good inhibitory action against acetylcholinesterase and human carbonic anhydrase isoforms. These findings suggest the potential of these derivatives in developing inhibitors for enzymes implicated in various diseases (Taslimi, Sujayev, Turkan, Garibov, Huyut, Farzaliyev, Mamedova, & Gulcin, 2018).
Synthesis and Chemical Reactions
The synthesis and investigation of the chemical reactions of pyrido[2,3-d]pyrimidine derivatives are pivotal in understanding their potential applications. Various studies have focused on developing efficient synthetic protocols and understanding the reaction mechanisms of these compounds. For instance, Yadav et al. (2021) developed a simple and efficient synthetic protocol for pyrano pyrimidine carboxylate derivatives, highlighting the versatility and potential applications of these compounds in various research fields (Yadav, Lim, Kim, & Jeong, 2021).
Future Directions
properties
IUPAC Name |
prop-2-enyl 5-(3,4-dichlorophenyl)-7-methyl-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O4/c1-3-6-27-17(25)12-8(2)21-15-14(16(24)23-18(26)22-15)13(12)9-4-5-10(19)11(20)7-9/h3-5,7,13H,1,6H2,2H3,(H3,21,22,23,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDWBTMQVXXUBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)NC(=O)NC2=O)C3=CC(=C(C=C3)Cl)Cl)C(=O)OCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
prop-2-enyl 5-(3,4-dichlorophenyl)-7-methyl-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate |
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